molecular formula C7H10N2 B134574 3,4-Diaminotoluene CAS No. 496-72-0

3,4-Diaminotoluene

Cat. No. B134574
CAS RN: 496-72-0
M. Wt: 122.17 g/mol
InChI Key: DGRGLKZMKWPMOH-UHFFFAOYSA-N
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Description

3,4-Diaminotoluene (DAT) is a chemical compound that has been studied in various contexts due to its reactivity and potential applications. It is known to interact with other chemical species, forming complexes and undergoing reactions that are of interest in fields such as catalysis and materials science.

Synthesis Analysis

The synthesis of compounds and complexes involving 3,4-diaminotoluene has been explored in different studies. For instance, the complexation of DAT with π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been investigated, revealing that the complexation is influenced by the polarity of the solvent used in the process .

Molecular Structure Analysis

The molecular structure of complexes involving 3,4-diaminotoluene has been characterized using various spectroscopic techniques. In the study of the charge transfer complex with DDQ, techniques such as FTIR, TGA-DTA, powder XRD, 1H NMR, and 13C NMR were employed to elucidate the structure of the novel complex formed .

Chemical Reactions Analysis

3,4-Diaminotoluene is involved in chemical reactions that can lead to the formation of mutagenic products. When reacted with hydrogen peroxide, DAT can yield compounds such as 2,7-diamino-3,8-dimethylphenazine, which has been identified as a major mutagenic product due to its enhanced mutagenicity in the Ames test .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-diaminotoluene and its complexes have been studied through various methods. The impedance method was used to examine the catalysis of the reduction of Zn(II) ions by DAT, indicating that DAT mainly affects the rate constant of the first electron transfer . The spectrophotometric studies of the DAT-DDQ complex provided insights into the thermodynamic parameters and stability of the complex in different polar solvents .

Scientific Research Applications

Catalysis of Reduction Processes

3,4-Diaminotoluene has been investigated for its role in the catalysis of reduction processes. Dalmata (1997) and Dalmata, Nosal-Wiercińska, and Zięcina (2004) studied its influence on the reduction of Zn(II) ions, demonstrating its ability to act as a catalyst or inhibitor depending on conditions, particularly affecting the rate constant of electron transfer processes (Dalmata, 1997) (Dalmata, Nosal-Wiercińska, & Zięcina, 2004).

Complexation and Spectrophotometric Studies

Miyan and Ahmad (2016) conducted spectroscopic and spectrophotometric studies on the complexation of 3,4-diaminotoluene with π-acceptor molecules. Their research provides insights into the stoichiometry and thermodynamic parameters of the complexes formed in various polar solvents (Miyan & Ahmad, 2016).

Biodegradation Studies

Freedman, Shanley, and Scholze (1996) explored the aerobic biodegradation of 2,4-diaminotoluene, among other compounds, highlighting its potential for biological treatment in industrial processes (Freedman, Shanley, & Scholze, 1996).

Electrochemiluminescence Assays

Bruno and Cornette (1997) developed an electrochemiluminescence assay involving 3,4-diaminotoluene and metal ions, providing a method for detecting aminoaromatics and transition metals in environmental samples (Bruno & Cornette, 1997).

Catalytic Applications in Hydrogenation

Hajdu et al. (2022) reported on the use of amine-functionalized ferrite supported palladium catalysts for the hydrogenation of 2,4-dinitrotoluene, demonstrating improved efficiency and practicality in producing 2,4-diaminotoluene (Hajdu et al., 2022).

Sensor Development for Iodide Determination

Amourizi, Dashtian, and Ghaedi (2020) developed a colorimetric sensor utilizing 3,4-diaminotoluene for the determination of iodide ions, showcasing its application in developing cost-effective and sensitive environmental monitoring tools (Amourizi, Dashtian, & Ghaedi, 2020).

Safety And Hazards

3,4-Diaminotoluene is toxic by ingestion and inhalation and an irritant to skin and eyes . It decomposes to emit toxic oxides of nitrogen when heated to high temperature . It is harmful if swallowed, causes serious eye irritation, and is suspected of causing genetic defects .

properties

IUPAC Name

4-methylbenzene-1,2-diamine
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InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
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InChI Key

DGRGLKZMKWPMOH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)N
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Molecular Formula

C7H10N2
Record name 3,4-DIAMINOTOLUENE
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DSSTOX Substance ID

DTXSID9024930
Record name 3,4-Diaminotoluene
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Molecular Weight

122.17 g/mol
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Physical Description

3,4-diaminotoluene appears as a colorless to brownish purple crystalline solid. Toxic by ingestion and inhalation and an irritant to skin and eyes. Soluble in water, alcohol and ether. Decomposes to emit toxic oxides of nitrogen when heated to high temperature. Used in making dyes., Other Solid, Solid; [HSDB] Colorless to brownish-purple solid; [CAMEO]
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Boiling Point

509 °F at 760 mmHg (Sublimes) (NTP, 1992), 265 °C (sublimes)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), VERY SOL IN WATER
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Mechanism of Action

The substituted-benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification.
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Product Name

3,4-Diaminotoluene

Color/Form

LEAFLETS FROM PETROLEUM ETHER

CAS RN

496-72-0
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Melting Point

192 to 194 °F (NTP, 1992), 80-90 °C
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Synthesis routes and methods I

Procedure details

Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added tolylene-3,4-diamine to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.
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Synthesis routes and methods II

Procedure details

Forty mg of Met-BTC having methionine at its N-terminal obtained in Reference Example 4 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-BTC. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added tolylene-3,4-diamine to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 23 to obtain a purified BTC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminotoluene
Reactant of Route 2
3,4-Diaminotoluene
Reactant of Route 3
3,4-Diaminotoluene
Reactant of Route 4
3,4-Diaminotoluene
Reactant of Route 5
3,4-Diaminotoluene
Reactant of Route 6
3,4-Diaminotoluene

Citations

For This Compound
880
Citations
MM Rahman, MM Alam, AM Asiri, MA Islam - Talanta, 2018 - Elsevier
A facile hydrothermal process was used to prepare MnCo x O y nanoparticles (NPs) in alkaline medium (pH~10.5) at room temperature. The NPs were characterized by Fourier-…
Number of citations: 60 www.sciencedirect.com
L Miyan, A Ahmad - Journal of Molecular Liquids, 2016 - Elsevier
The complexation of donor 3,4-diaminotoluene (DAT) with π acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been studied spectroscopically and spectrophotometrically …
Number of citations: 26 www.sciencedirect.com
RH Rakib, MA Hasnat, MN Uddin, MM Alam… - …, 2019 - Wiley Online Library
A fast and facile synthesis of TiO 2 ‐ Al 2 O 3 nanocomposite based on Microwave (MW) irradiation is presented. The nanocomposite development were corroborated by X‐ray …
AB Abou Hammad, A Elzwawy, AM Mansour… - New Journal of …, 2020 - pubs.rsc.org
Control of the sol–gel shell coating is important in the development of core–shell magnetic nanocomposites. Herein, we explored a scalable sol–gel method for the preparation of an Sr0.…
Number of citations: 31 pubs.rsc.org
VK Gupta, AK Singh, S Mehtab, B Gupta - Analytica chimica acta, 2006 - Elsevier
A new PVC membrane electrode for Co 2+ based on N,N′-bis(salicylidene)-3,4-diaminotoluene, an excellent neutral carrier, has been fabricated using sodium tetraphenylborate (…
Number of citations: 396 www.sciencedirect.com
C Yi-yi, W Ruo-qian, DU Jing-ru, Z Hua-rong… - Journal of Chinese …, 2020 - jcmss.com.cn
Abstract: Accurate determination of 2, 4-diaminotoluene is of great significance due to its carcinogenic effect and its common existence in food packaging materials. However, 2, 4-…
Number of citations: 2 www.jcmss.com.cn
OW Mohammed, WB Ali… - Biochemical & Cellular …, 2021 - search.ebscohost.com
In this research, many substituted o-phenylenediamine derivatives were synthesized. The reaction of isatin with 3, 4-diaminobenzoicacid or 3, 4-diaminotoluene in the aqueous sodium …
Number of citations: 0 search.ebscohost.com
M Wu, Y Fan, H Chen, J Jia, S Wang, C Shen… - … Acta Part A: Molecular …, 2022 - Elsevier
An effective method to discriminate Baijiu carries important applications for grade identification and quality control in the Baijiu industry. Herein, we report on a novel and straightforward …
Number of citations: 1 www.sciencedirect.com
G Dalmata - Electrochimica acta, 1997 - Elsevier
A two-step reduction of Zn(II) ions at the dropping mercury electrode in 1 MNaClO 4 + 0.001 MHClO 4 with the addition of 3,4-diaminotoluene using an impedance method in wide …
Number of citations: 25 www.sciencedirect.com
World Health Organization - 1987 - apps.who.int
Evaluates the risks to human health and the environment posed by diaminotoluenes. Classed as toxic, highly irritant chemicals, diaminotoluenes are large-volume intermediates used in …
Number of citations: 2 apps.who.int

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